Silane, 1-cyclohepten-1-yltrimethyl-

Physicochemical properties Purification Volatility

Silane, 1-cyclohepten-1-yltrimethyl- (CAS 61892-24-8), also known as 1-trimethylsilylcycloheptene, is a C10H20Si organosilicon compound consisting of a cycloheptene ring bearing a trimethylsilyl (–Si(CH₃)₃) group at the vinylic sp² carbon. Classified as an alkenylsilane, it functions as a protected vinyl anion equivalent, a monomer for ring-opening metathesis polymerization (ROMP), and a substrate for regio- and stereoselective electrophilic additions.

Molecular Formula C10H20Si
Molecular Weight 168.35 g/mol
CAS No. 61892-24-8
Cat. No. B11941132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, 1-cyclohepten-1-yltrimethyl-
CAS61892-24-8
Molecular FormulaC10H20Si
Molecular Weight168.35 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CCCCCC1
InChIInChI=1S/C10H20Si/c1-11(2,3)10-8-6-4-5-7-9-10/h8H,4-7,9H2,1-3H3
InChIKeyMHUALYHCWLWJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, 1-cyclohepten-1-yltrimethyl- (CAS 61892-24-8): A C10H20Si Organosilicon Vinylsilane – Procurement and Selection Guide


Silane, 1-cyclohepten-1-yltrimethyl- (CAS 61892-24-8), also known as 1-trimethylsilylcycloheptene, is a C10H20Si organosilicon compound consisting of a cycloheptene ring bearing a trimethylsilyl (–Si(CH₃)₃) group at the vinylic sp² carbon . Classified as an alkenylsilane, it functions as a protected vinyl anion equivalent, a monomer for ring-opening metathesis polymerization (ROMP), and a substrate for regio- and stereoselective electrophilic additions [1]. Its seven-membered ring distinguishes it from the more common five- and six-membered cycloalkenylsilane analogs, imparting differences in conformational flexibility, volatility, and reactivity that are relevant to synthetic and industrial selection.

Why 1-Cyclohepten-1-yltrimethylsilane Cannot Be Replaced by Generic Cycloalkenylsilanes in Critical Applications


Cycloalkenyltrimethylsilanes of different ring sizes (C5, C6, C7, C8) are not interchangeable despite their structural homology. The seven-membered ring in 1-cyclohepten-1-yltrimethylsilane introduces a unique conformational landscape—pseudorotation and multiple low-energy conformers—that alters steric shielding of the vinylsilane moiety and affects both nucleophilicity and electrophilic addition regiochemistry relative to five- and six-membered analogs [1]. Furthermore, ring-strain differences govern ROMP equilibrium behavior: at ~5.3 kcal/mol, cycloheptene ring strain is intermediate between cyclohexene (~2.5 kcal/mol) and cyclopentene (~6.8 kcal/mol), placing the C7 monomer in a distinct thermodynamic window for polymerization–depolymerization processes [2]. These differences translate into measurable variations in boiling point, reactivity, and polymerizability that cannot be compensated by simple stoichiometric adjustment of a generic analog.

Quantitative Differentiation Evidence: Silane, 1-cyclohepten-1-yltrimethyl- vs. Closest Cycloalkenylsilane Analogs


Boiling Point and Distillation Characteristics: C7 vs. C5 and C6 Cycloalkenyltrimethylsilanes

Silane, 1-cyclohepten-1-yltrimethyl- exhibits a boiling point of 94–95 °C at 20 Torr (reduced pressure) . Under comparable reduced-pressure conditions, the C5 analog (1-trimethylsilylcyclopentene, CAS 14579-07-8) distills at approximately 45 °C at 11 mmHg , while the C6 analog (1-trimethylsilylcyclohexene, CAS 17874-17-8) boils at 165 °C at atmospheric pressure (760 mmHg) . The C7 compound's boiling point at 20 Torr falls between the C5 and C6 analogs when corrections for pressure are applied using approximate nomographic relationships, positioning it as an intermediate-volatility member of the homologous series. This has practical implications for vacuum distillation purification protocols.

Physicochemical properties Purification Volatility

Regiochemical Reversal in Electrophilic Addition: syn-Addition of Nitrosyl Chloride to 1-Trimethylsilylcycloheptene

Unlike typical cycloalkenes that undergo anti addition of nitrosyl chloride (NOCl), 1-trimethylsilylcycloheptene reacts via an uncommon syn addition pathway accompanied by a regiochemical reversal in which the nitrosonium ion adds to the carbon distal to the silyl group [1]. The resulting product, cis-1-chloro-2-ammonium-1-trimethylsilylcycloheptane picrate, was crystallographically characterized, confirming the syn stereochemistry. In contrast, the corresponding reaction with unsubstituted cycloheptene or 1-methylcycloheptene would proceed through anti addition with conventional Markovnikov regiochemistry (electrophile at C1) [2]. The trimethylsilyl substituent thus electronically directs the electrophile to C2 rather than C1, while simultaneously enabling syn delivery.

Electrophilic addition Regiochemistry Stereochemistry

Ring-Opening Metathesis Polymerization (ROMP) Compatibility: Trimethylsilyl-Cycloheptene Does Not Poison Metathesis Catalysts

U.S. Patent 4,396,750 demonstrates that trisubstituted silyl groups attached to cycloalkenes—including 1-trimethylsilylcycloheptene—do not poison the metathesis catalyst during ROMP, unlike many other functional groups (e.g., alcohols, amines, carboxylic acids) [1]. This is a critical differentiation from functionalized cycloalkenes bearing heteroatom substituents directly on the ring, which typically quench ruthenium or molybdenum carbene catalysts. The patent explicitly reports the successful polymerization of silylated cycloalkenes to polyalkenamers, with the trimethylsilyl group remaining intact and available for subsequent post-polymerization functionalization via electrophilic ipso-desilylation [1].

ROMP Polymerization Catalyst compatibility

Conformational Flexibility and Steric Shielding: Impact on Electrophilic Reactivity Across Ring Sizes

The seven-membered cycloheptene ring in Silane, 1-cyclohepten-1-yltrimethyl- adopts multiple low-energy conformers (chair, boat, twist-chair) due to pseudorotation, in contrast to the relatively rigid envelope conformation of cyclopentene (C5) and the half-chair of cyclohexene (C6) [1]. This conformational flexibility modulates the steric environment around the vinylsilane π-system. In electrophilic acidolysis reactions (e.g., with CF₃COOD), cyclohept-2-enyltrimethylsilanes undergo regiospecific γ-anti attack, whereas the corresponding cyclohex-2-enyl systems show different stereochemical outcomes due to the more constrained ring geometry [2]. The C7 ring thus provides a balance between the high ring strain of C5 (promoting ring-opening side reactions) and the excessive stability of C6 (reducing ROMP driving force), making it kinetically distinct.

Conformational analysis Steric effects Ring size

Procurement-Driven Application Scenarios for Silane, 1-cyclohepten-1-yltrimethyl- (CAS 61892-24-8)


Synthesis of C2-Functionalized Cycloheptane Derivatives via Regioselective Electrophilic Addition

As demonstrated by the syn-addition and regiochemical reversal observed in NOCl addition to 1-trimethylsilylcycloheptene [1], this compound enables the preparation of C2-substituted cycloheptane products that are inaccessible via direct electrophilic addition to unsubstituted cycloheptene. Researchers requiring 2-halo-, 2-amino-, or other C2-functionalized cycloheptane scaffolds should procure this compound rather than the non-silylated cycloheptene, as the trimethylsilyl group electronically redirects the electrophile to the distal carbon. Subsequent protodesilylation (TBAF or H⁺) removes the silyl group to furnish the desired 2-substituted cycloheptene.

Silyl-Functionalized Polyalkenamer Synthesis via ROMP for Post-Polymerization Modification

For polymer chemists synthesizing polyalkenamers with latent functionality, 1-cyclohepten-1-yltrimethylsilane offers a catalyst-compatible monomer that survives ROMP without poisoning the metathesis catalyst [2]. The resulting polymer retains the trimethylsilyl group along the backbone, which can be subsequently cleaved or replaced (e.g., via electrophilic ipso-desilylation with Br₂, ICl, or CF₃COOD) to introduce halogens, hydroxyl, or other functional groups [2]. This strategy is not feasible with monomers bearing free –OH, –NH₂, or –CO₂H groups, which deactivate the catalyst.

Vacuum-Distillation-Based Purification of Medium-Ring Organosilicon Intermediates

The compound's boiling point of 94–95 °C at 20 Torr places it in a practical distillation range for laboratory-scale purification using standard vacuum pumps. Procurement of the C7 analog rather than the higher-boiling C6 analog (165 °C at 760 mmHg) allows distillation at lower bath temperatures, reducing thermal decomposition of sensitive products. This is particularly relevant when the compound is used as a reactive intermediate that must be freshly distilled before use in moisture-sensitive reactions.

Stereochemical Probes for Electrophilic Substitution Mechanisms on Medium-Ring Alkenes

The unique γ-anti SE' stereochemistry documented for cyclohept-2-enyltrimethylsilanes in acidolysis reactions [3] makes the 1-cycloheptenyl isomer a valuable mechanistic probe for studying electrophilic substitution pathways on seven-membered rings. Researchers investigating the interplay between ring conformation and reaction stereochemistry should select the C7 vinylsilane over C5 or C6 analogs, because the pseudorotation of the cycloheptene ring provides a dynamic steric environment not replicated in smaller rings [3].

Quote Request

Request a Quote for Silane, 1-cyclohepten-1-yltrimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.